2-(Allylamino)benzoic Acid: Chemical Profiling, Synthesis, and Applications in Targeted Oncology
2-(Allylamino)benzoic Acid: Chemical Profiling, Synthesis, and Applications in Targeted Oncology
Executive Summary
2-(Allylamino)benzoic acid, commonly referred to as N-allylanthranilic acid, is a highly versatile synthetic intermediate in organic and medicinal chemistry. Characterized by its bifunctional nature—possessing both a reactive secondary amine and a carboxylic acid group—it serves as a critical building block for complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of its physical properties, self-validating synthesis protocols, and its pivotal role in the development of quinazoline-based dual EGFR/HER2 inhibitors for non-small cell lung cancer (NSCLC) therapies[1][2].
Chemical Identity and Physical Properties
Understanding the physicochemical profile of 2-(allylamino)benzoic acid is essential for optimizing reaction conditions, predicting solubility, and managing downstream purification. The presence of the allyl group increases the lipophilicity of the anthranilic acid core, which is reflected in its partition coefficient (LogP).
Quantitative Data Summary
The following table consolidates the structural and physical properties of the compound[][4][5]:
| Property | Value |
| IUPAC Name | 2-(Allylamino)benzoic acid |
| Common Name | N-Allylanthranilic acid |
| CAS Registry Number | 57397-97-4 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Density (Predicted) | 1.185 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 344.1 °C at 760 mmHg |
| Flash Point | 161.9 °C |
| Refractive Index | 1.609 |
| LogP | 2.05 – 2.48 |
| Topological Polar Surface Area (TPSA) | 49.33 Ų |
Synthesis Methodology & Mechanistic Insights
The synthesis of 2-(allylamino)benzoic acid relies on the nucleophilic substitution ( SN2 ) of an allyl halide by the primary amine of anthranilic acid. The protocol below is designed as a self-validating system, ensuring that intermediate states can be analytically confirmed before proceeding.
Step-by-Step Protocol: N-Allylation of Anthranilic Acid
Step 1: Reagent Preparation and Activation
-
Action: Dissolve 1.0 equivalent of anthranilic acid in a polar aprotic solvent (e.g., anhydrous N,N-Dimethylformamide, DMF). Add 1.5 equivalents of anhydrous potassium carbonate ( K2CO3 ).
-
Causality: DMF ensures complete solvation of the zwitterionic precursor, maximizing the availability of the nucleophile. K2CO3 acts as a mild, non-nucleophilic acid scavenger. It prevents the hydrobromic acid (HBr) byproduct from protonating the amine, which would otherwise quench its nucleophilicity and halt the reaction.
Step 2: Controlled Alkylation
-
Action: Cool the mixture to 0 °C using an ice bath. Add 1.1 equivalents of allyl bromide dropwise over 30 minutes.
-
Causality: The dropwise addition at a depressed temperature controls the exothermic SN2 reaction and strictly minimizes over-alkylation (the formation of N,N-diallylanthranilic acid). The slight excess of allyl bromide compensates for potential loss due to its volatility.
Step 3: Self-Validation via TLC
-
Action: Gradually warm the reaction to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).
-
Validation: The reaction is deemed complete when the lower- Rf spot (anthranilic acid) disappears, replaced by a higher- Rf spot corresponding to the more lipophilic N-allyl product.
Step 4: Workup and Isoelectric Precipitation
-
Action: Quench the reaction mixture with crushed ice/water. Slowly add 1M HCl until the pH reaches approximately 4.0 to 4.5.
-
Causality: The product exists as a soluble potassium carboxylate salt in the basic medium. Adjusting the pH to the compound's isoelectric point protonates the carboxylate back to the free carboxylic acid, inducing rapid crystallization and precipitation from the aqueous phase.
-
Action: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from ethanol to yield pure 2-(allylamino)benzoic acid.
Mechanistic pathway for the N-allylation of anthranilic acid via SN2 substitution.
Applications in Drug Development: Targeting EGFR/HER2
In medicinal chemistry, 2-(allylamino)benzoic acid is rarely the final therapeutic agent; rather, it is a highly valued precursor. Its primary application lies in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which are privileged pharmacophores for kinase inhibitors[1][6].
Recent advancements in targeted oncology utilize this scaffold to develop dual inhibitors targeting wild-type Epidermal Growth Factor Receptor ( EGFRWT ) and its mutated variants (e.g., EGFRT790M ), which are notorious for causing drug resistance in non-small cell lung cancer (NSCLC)[2][7].
Downstream Workflow: Synthesis of Quinazoline-based Inhibitors
To convert 2-(allylamino)benzoic acid into an active EGFR inhibitor scaffold, researchers perform a high-temperature cyclization protocol[1][7].
Step 1: Thermal Fusion
-
Action: Grind 2-(allylamino)benzoic acid with an excess of urea (typically 1:5 molar ratio) to form a homogenous powder. Heat the solid mixture in an oil bath to 150–160 °C until it melts into a uniform liquid.
-
Causality: Urea acts as both the carbonyl carbon source and the nitrogen donor required to close the pyrimidine ring. The high temperature is strictly necessary to reach the melting point of urea (133 °C) and provide the activation energy for the bimolecular condensation, driving off ammonia ( NH3 ) and water ( H2O ) as gaseous byproducts.
Step 2: Halogenation and Derivatization
-
Action: The resulting 1-allylquinazoline-2,4(1H,3H)-dione is subsequently subjected to electrophilic aromatic substitution (e.g., iodination) to form 6-iodo-1-allylquinazoline-2,4(1H,3H)-dione[1].
-
Causality: The introduction of heavy halogens like iodine enhances the molecule's ability to occupy deep hydrophobic pockets within the EGFR kinase domain. The allyl group at the N-1 position provides optimal steric bulk to interact with the hydrophobic region I of the receptor's active site, significantly increasing binding affinity[7].
Downstream cyclization of 2-(allylamino)benzoic acid into quinazoline-based EGFR inhibitors.
Conclusion
2-(Allylamino)benzoic acid (CAS: 57397-97-4) bridges the gap between basic organic synthesis and advanced targeted therapeutics. By mastering the causality of its synthesis—specifically the rigorous control of pH and nucleophilicity—researchers can efficiently produce this intermediate at scale. Its subsequent thermal cyclization into quinazoline-dione scaffolds remains a cornerstone strategy in overcoming T790M-mediated drug resistance in modern lung cancer therapies.
References
-
ChemSpace. "2-[(prop-2-en-1-yl)amino]benzoic acid - C10H11NO2". chem-space.com. URL: [Link]
-
Aljohani, A. K. B., et al. (2024). "Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFR and EGFR: design, synthesis, ADMET and molecular docking". ResearchGate. URL: [Link]
-
Aljohani, A. K. B., et al. (2024). "Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking". RSC Advances. URL: [Link]
-
Harada, et al. (2023). "Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer". BMC Cancer. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2-[(prop-2-en-1-yl)amino]benzoic acid - C10H11NO2 | CSSS00000183111 [chem-space.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFR WT and EGFR T790M : design, synthesis, ADMET ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00502C [pubs.rsc.org]
